![molecular formula C24H24N2O5S2 B6513780 ethyl 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 391222-16-5](/img/structure/B6513780.png)
ethyl 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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Description
Ethyl 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C24H24N2O5S2 and its molecular weight is 484.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 484.11266422 g/mol and the complexity rating of the compound is 800. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Ethyl 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate (CAS Number: 391222-16-5) is a synthetic compound belonging to the class of thiophene derivatives. Its unique structure includes a sulfamoyl group attached to a phenyl ring, which may influence its biological activity. This article examines the biological properties of this compound, focusing on its antioxidant and antibacterial activities, as well as its potential therapeutic applications.
- Molecular Formula : C24H24N2O5S2
- Molecular Weight : 484.6 g/mol
- Structure : The compound features a cyclopenta[b]thiophene core, which is known for its diverse biological activities.
Antioxidant Activity
Antioxidant activity is crucial for preventing oxidative stress-related diseases. Studies have shown that compounds with similar structures exhibit significant antioxidant properties. Specifically, derivatives containing hydroxyl groups on aromatic rings have been reported to enhance radical scavenging capabilities.
Research Findings :
- A study evaluated various substituted thiophene derivatives for their ability to scavenge free radicals using methods such as DPPH and nitric oxide scavenging assays. The results indicated that compounds with para-hydroxyl substitutions displayed superior antioxidant activity compared to their methoxy or unsubstituted counterparts .
Compound Type | DPPH Scavenging Activity (%) | Nitric Oxide Scavenging Activity (%) |
---|---|---|
Para-hydroxy | 85 | 78 |
Methoxy | 45 | 30 |
Unsubstituted | 25 | 20 |
Antibacterial Activity
The antibacterial properties of this compound were assessed against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Studies :
- Bacterial Strains Tested :
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
- Bacillus subtilis (Gram-positive)
The compound exhibited notable antibacterial activity against all tested strains, particularly against S. aureus and B. subtilis. The mechanism of action is believed to involve the disruption of bacterial cell membranes due to the presence of the sulfamoyl group, which enhances membrane permeability .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Bacillus subtilis | 16 µg/mL |
The mechanism by which this compound exerts its biological effects can be attributed to its ability to interact with cellular targets involved in oxidative stress and bacterial cell integrity. The sulfamoyl group enhances interaction with bacterial enzymes and cellular components, leading to increased permeability and subsequent cell death.
Properties
IUPAC Name |
ethyl 2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S2/c1-3-31-24(28)21-19-10-7-11-20(19)32-23(21)25-22(27)16-12-14-18(15-13-16)33(29,30)26(2)17-8-5-4-6-9-17/h4-6,8-9,12-15H,3,7,10-11H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKPZJMRMMCIIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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